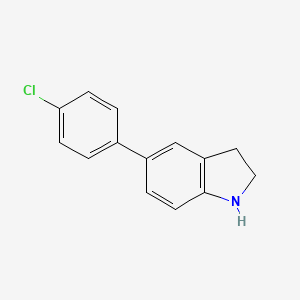

5-(4-chlorophenyl)-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAFZARWHFJDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Chlorophenyl 2,3 Dihydro 1h Indole and Analogues

Conventional Reaction Pathways for Indole (B1671886) and Dihydroindole Synthesis

The synthesis of the 2,3-dihydroindole (indoline) scaffold is often achieved through the reduction of the corresponding indole derivative. A primary route to 5-(4-chlorophenyl)-2,3-dihydro-1H-indole, therefore, involves the initial synthesis of 5-(4-chlorophenyl)-1H-indole, which is then reduced. One of the most fundamental methods for creating the indole core is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of arylhydrazones. evitachem.com For the target molecule's precursor, this would utilize a meta-chlorophenylhydrazine and a suitable ketone. evitachem.com

Once the substituted indole is obtained, the 2,3-double bond of the pyrrole (B145914) ring must be reduced. This is commonly accomplished using various reducing agents. A prevalent method involves the use of boron hydrides. For instance, the reduction of related indole nitriles to form 2,3-dihydromelatonin (B1249714) has been achieved using BH₃ generated in situ from sodium borohydride (B1222165) and iodine in dry tetrahydrofuran. nih.gov This approach is particularly effective for indoles containing electron-withdrawing groups that activate the ring for reduction. nih.govmdpi.com

Alternative conventional methods move beyond the simple reduction of a pre-formed indole. A notable strategy is the formal radical cyclization onto aromatic rings. nih.gov This process can build the dihydroindole ring system directly. It involves coupling p-iodophenols with amino alcohols to create N-aryl amino alcohols. nih.gov These are then converted to alkyl iodides, and after a series of steps including oxidation and radical cyclization, the benzo-fused heterocycle is formed. nih.gov Another modern conventional approach is a domino-amination protocol, where aliphatic or aromatic amines react with 2- or 3-chlorostyrene (B1584043) in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. acs.org

The synthesis can also proceed from polyfunctional 2-oxindoles, which are reduced to the corresponding 2,3-dihydroindoles. nih.govmdpi.com A general procedure for creating the necessary (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles involves the reduction of a double bond in precursors like (2-oxoindolin-3-ylidene)acetonitriles using zinc dust in hydrochloric acid, followed by decarboxylation. mdpi.com

Green Chemistry Approaches in Synthetic Route Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials. These approaches are highly relevant to the synthesis of this compound and its analogues.

A key focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water and aqueous ethanol (B145695) are prominent green solvents. researchgate.netrsc.org For example, the synthesis of 2-arylsubstituted benzimidazoles has been achieved through the cyclocondensation of o-phenylenediamines and substituted benzaldehydes in water. researchgate.net Similarly, a catalyst-free multicomponent synthesis of pyrimidine (B1678525) derivatives was developed using an aqueous ethanol medium. rsc.org This methodology offers advantages such as faster reaction times and simpler product purification, often avoiding column chromatography. rsc.org

Another cornerstone of green chemistry is the development of efficient and recyclable catalysts. Novel biopolymer-based heterogeneous catalysts, such as piperazine (B1678402) supported in an agar-agar gel, have been used for the synthesis of N-aryl-4-aryldihydropyridines. nih.gov Such catalysts are often metal-free, inexpensive, and easily recovered and reused for multiple reaction cycles. nih.govgrowingscience.com The use of deep eutectic solvents (DES) also represents a significant green innovation. A 2-amino imidazole (B134444) derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, was synthesized in a recyclable cholinium chloride/urea eutectic mixture. mdpi.com This method simplifies purification, as the product often precipitates upon the addition of water, eliminating the need for extractions with volatile organic compounds. mdpi.com

The table below summarizes various green chemistry approaches applicable to heterocyclic synthesis.

| Green Approach | Example/Methodology | Key Advantages | Reference |

| Aqueous Media | Cyclocondensation in water; Multicomponent synthesis in aqueous ethanol. | Environmentally friendly, reduced toxicity, simplified workup. | researchgate.netrsc.org |

| Recyclable Catalysts | Piperazine supported in agar-agar gel; Magnetic nanocatalysts (α-Fe₂O₃@MoS₂@Ni). | Reusability, reduced waste, metal-free options, cost-effective. | nih.govgrowingscience.com |

| Deep Eutectic Solvents | Synthesis in Cholinium Chloride (ChCl)/Urea mixture. | Biodegradable, low toxicity, easy product isolation, recyclable. | mdpi.com |

| Catalyst-Free Reactions | Multicomponent synthesis of pyrimidine derivatives without a catalyst. | Reduced cost and toxicity, simpler reaction setup and purification. | rsc.org |

Catalyst-Mediated Synthetic Strategies

Catalysts are pivotal in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound often relies on catalyst-mediated reactions, particularly for the crucial carbon-carbon bond formation to attach the chlorophenyl group.

Transition-metal-catalyzed cross-coupling reactions are a dominant strategy. The Suzuki-Miyaura coupling provides a precise method for creating the 5-aryl indole scaffold by reacting a 5-haloindole (e.g., 5-bromo-1H-indole) with an arylboronic acid (e.g., 4-chlorophenylboronic acid). evitachem.comlookchem.com Palladium catalysts are central to this transformation. The choice of catalyst, base, and solvent system is critical for achieving high yields. evitachem.com For instance, a common system involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in a mixture of 1,4-dioxane (B91453) and water. lookchem.com

The table below details typical catalyst systems used for the Suzuki-Miyaura synthesis of 5-arylindoles.

| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 85 | lookchem.com |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | THF / H₂O | 80-90 | >85 | evitachem.com |

Lewis acids are also employed as catalysts in subsequent functionalization steps. For example, aluminum chloride (AlCl₃) has been used to catalyze the highly regioselective reaction of 2-indolylmethanols with enamides at room temperature, demonstrating the power of Lewis acid catalysis in controlling reaction outcomes for indole derivatives. nih.gov In addition to metal and Lewis acid catalysts, heterogeneous biopolymer-based catalysts are emerging as sustainable options. nih.gov Iron(III) chloride (FeCl₃) has also been shown to be an effective and readily available catalyst for the intramolecular cyclization reactions that form other heterocyclic systems. thieme-connect.de

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is fundamental to the synthesis of specifically substituted compounds like this compound. The synthesis must be designed to ensure the chlorophenyl group is attached at the C5 position of the indole ring and that subsequent reactions proceed at the desired location.

The primary method to ensure the 5-substitution pattern is to start with a precursor that already has a functional group at the C5 position. The use of 5-bromo-1H-indole in a Suzuki coupling reaction with 4-chlorophenylboronic acid is a prime example of a regioselective strategy, as the coupling occurs specifically at the site of the bromine atom. lookchem.com

Once the 5-arylindole scaffold is in place, further reactions must also be controlled. The indole ring has multiple reactive sites, primarily C3. However, reaction conditions can be tuned to direct functionalization elsewhere. For instance, in the reaction of 2-indolylmethanols with enamides, the use of a Brønsted acid catalyst at elevated temperatures can lead to C3 functionalization, while other catalyst systems allow for different outcomes. nih.gov The development of highly regioselective protocols is an active area of research. A method for the synthesis of 1-aryl-3,4,5-substituted pyrazoles found that the choice of solvent dramatically influenced regioselectivity; aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) gave significantly better results than polar protic solvents. organic-chemistry.org

Furthermore, multicomponent reactions are being developed that offer high regioselectivity in a single step. A green and regioselective approach for synthesizing 3-substituted indole-based 1,2-dihydropyridine derivatives was achieved with excellent yields and control. nih.gov Such one-pot reactions are highly efficient as they construct complex molecules with precise atomic arrangements without the need to isolate intermediates. nih.govsemanticscholar.org The control in these reactions often stems from the inherent reactivity of the chosen starting materials and optimized reaction conditions. nih.gov

Advanced Structural Characterization and Theoretical Investigations of 5 4 Chlorophenyl 2,3 Dihydro 1h Indole

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, each technique provides unique insights into its connectivity, functional groups, and electronic environment.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for 5-(4-chlorophenyl)-2,3-dihydro-1H-indole

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

Note: This table represents expected values based on characteristic functional group frequencies and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the N-H proton, the aromatic protons on both the dihydroindole and chlorophenyl rings, and the aliphatic protons at the C2 and C3 positions. The protons on the 4-chlorophenyl ring often appear as a pair of doublets (an AA'BB' system), characteristic of a para-substituted benzene (B151609) ring. The aliphatic protons at C2 and C3 would likely appear as triplets due to coupling with each other. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for this compound would show distinct signals for the aliphatic carbons (C2 and C3) in the higher field region (upfield) and the aromatic carbons in the lower field region (downfield). The carbon atom attached to the chlorine (C-Cl) and the carbons of the dihydroindole ring would have characteristic chemical shifts. rsc.orgmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) While specific experimental data for this compound is not published, the following table outlines the expected chemical shift regions based on analysis of similar dihydroindole and chlorophenyl-containing structures. rsc.orgrsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aliphatic CH₂ (C2, C3) | 3.0 - 3.8 (multiplets) | 30 - 50 |

| Aromatic CH | 6.5 - 7.5 (multiplets) | 110 - 135 |

| Aromatic Quaternary C | - | 125 - 155 |

| N-H | 3.5 - 5.0 (broad singlet) | - |

Note: These are predicted chemical shift ranges. Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure. For this compound (molecular formula C₁₄H₁₂ClN), the molecular weight is approximately 229.71 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 229. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would be observed at m/z ≈ 231, with about one-third the intensity of the [M]⁺ peak.

Common fragmentation patterns for indoles and related amines often involve cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). nist.govspectrabase.com Fragmentation may also involve the loss of the chlorine atom or the chlorophenyl ring itself.

Expected Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity |

|---|---|

| 229/231 | [M]⁺ (Molecular ion) |

| 194 | [M - Cl]⁺ |

Note: This table lists plausible fragments based on the compound's structure and general fragmentation rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated systems. The dihydroindole nucleus contains a benzene ring, which is a known chromophore. The electronic properties of this chromophore are modulated by the amine group and the attached 4-chlorophenyl ring.

The UV-Vis spectrum of the parent compound, indole (B1671886), in the gas phase shows absorption maxima (λ_max) corresponding to transitions to the ¹Lₐ and ¹Lₑ states. researchgate.net For this compound, absorption bands are expected in the range of 250-300 nm, which is typical for substituted indole systems. nih.govnist.gov The conjugation between the dihydroindole ring and the chlorophenyl ring may lead to a slight shift in the absorption maxima compared to unsubstituted dihydroindole.

X-ray Crystallography Studies of Related Dihydroindole Structures

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on related dihydroindole and substituted indole derivatives provide significant insight into the expected solid-state structure. researchgate.net

Studies on compounds like (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole reveal that the indole moiety itself is typically planar. nih.gov In 2,3-dihydroindoles, the five-membered ring fused to the benzene ring adopts a non-planar conformation, often described as an envelope or twisted form.

Intermolecular interactions are crucial in defining the crystal packing. In structures containing an N-H group, hydrogen bonding is a dominant feature. For the title compound, N-H···π interactions, where the amine proton interacts with the electron cloud of a nearby aromatic ring, are highly probable. nih.govresearchgate.net Additionally, C-H···π and C-H···Cl interactions can further stabilize the three-dimensional crystal lattice. nih.gov The presence of the bulky 4-chlorophenyl group will significantly influence the molecular packing arrangement.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and understand the structural and electronic properties of molecules, complementing experimental data. Density Functional Theory (DFT) is a widely used method for such investigations. nih.gov

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional) can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data of related structures.

Predict Vibrational Frequencies: Calculate the theoretical IR spectrum. These calculated frequencies can be scaled to aid in the assignment of experimental IR absorption bands. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's electronic stability and UV-Vis absorption properties. rsc.org

Generate Molecular Electrostatic Potential (MESP) Maps: MESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom and the π-systems of the aromatic rings would be electron-rich sites, while the N-H proton would be an electron-poor site.

Computational studies on related indole derivatives have demonstrated good agreement between theoretical predictions and experimental findings, validating the use of these methods for characterizing complex heterocyclic systems. rsc.orgmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, typically employing a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p), would be the first step in its theoretical characterization.

This process involves optimizing the molecular geometry to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. The calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data, if available, to validate the chosen computational method. The optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequency calculations, which can be compared with experimental FT-IR and FT-Raman spectra.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-N (indole) | ~1.38 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| Bond Angle | C-C-C (chlorophenyl) | ~120° |

| C-N-C (dihydroindole) | ~109° | |

| Dihedral Angle | Phenyl-Indole | Variable (see Conformational Analysis) |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would need to be generated from a specific DFT calculation for the title compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the analysis would involve visualizing the electron density distribution of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The location of the HOMO and LUMO on the molecular structure indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Note: This data is for illustrative purposes. The actual energy values are dependent on the specific computational method and software used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the constant electron density surface of the molecule. The MEP surface uses a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., near electronegative atoms like nitrogen and chlorine) and are favorable for electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor areas (e.g., near hydrogen atoms) and are susceptible to nucleophilic attack. Green and yellow areas denote intermediate potential.

For this compound, an MEP analysis would reveal the electron-rich zones around the chlorine and nitrogen atoms and the electron-deficient regions on the aromatic and amine protons. This provides a visual representation of the charge distribution and helps in understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for studying charge transfer and intramolecular interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization, often referred to as hyperconjugation. For this compound, NBO analysis could elucidate the delocalization of the nitrogen lone pair electrons into the aromatic system and the electronic effect of the chlorophenyl substituent on the dihydroindole ring. The second-order perturbation theory analysis within the NBO framework provides stabilization energies (E(2)) associated with these donor-acceptor interactions, quantifying their significance.

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them.

For this compound, a key flexible bond is the single bond connecting the chlorophenyl ring to the dihydroindole system. A conformational analysis would typically involve systematically rotating this bond (e.g., by performing a relaxed potential energy surface scan) and calculating the energy at each step using DFT. This would reveal the most stable rotational isomer (atropisomer) and the energy barriers to rotation. The analysis would clarify whether the molecule exists as a single, preferred conformation or as a mixture of conformers at room temperature. This information is crucial for understanding how the molecule might interact with biological targets.

Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 2,3 Dihydro 1h Indole Derivatives

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For the 5-(4-chlorophenyl)-2,3-dihydro-1H-indole series, several key pharmacophoric features have been identified through computational and experimental studies on related indole (B1671886) derivatives. nih.govnih.gov

The fundamental pharmacophoric elements of this scaffold generally include:

A Hydrogen Bond Donor: The indole nitrogen (N-1) typically acts as a hydrogen bond donor, a feature crucial for anchoring the molecule within the binding pocket of a target protein.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the indole nucleus and the 4-chlorophenyl group at the 5-position provide significant hydrophobic surfaces. These regions are critical for engaging with non-polar residues in the target's active site. The 4-chlorophenyl group, in particular, often occupies a specific hydrophobic pocket.

A Halogen Bonding Site: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding.

These features are often visualized in a 3D pharmacophore model, which serves as a guide for the design of new, more potent analogs. nih.gov

Impact of Substituent Variations on Biological Efficacy

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions on the indole ring and the pendant phenyl group. SAR studies on analogous indole and pyrazoline systems have provided valuable insights into these effects. scholarsresearchlibrary.comnih.gov

Substitutions on the Indole Nitrogen (N-1):

Modification at the N-1 position of the indole ring has a profound impact on activity. Generally, small, lipophilic groups are favored. For instance, in related indole-based compounds, N-alkylation can influence binding affinity and cell permeability. The substitution of heterocyclic moieties at the 1-position of the indole ring has also been shown to markedly influence anti-inflammatory activity in related series. scholarsresearchlibrary.com

Interactive Data Table: Effect of N-1 Substitution on Biological Activity (Illustrative)

| Compound ID | R1 Substituent | Biological Activity (IC₅₀, µM) |

| 1a | H | 10.5 |

| 1b | CH₃ | 5.2 |

| 1c | C₂H₅ | 7.8 |

| 1d | Benzyl | 15.1 |

Note: The data in this table is illustrative and based on general principles of SAR for indole derivatives.

Substitutions on the Phenyl Ring:

The nature and position of substituents on the 4-chlorophenyl ring are critical determinants of biological efficacy. While the 4-chloro substitution is often optimal, other halogen substitutions have been explored. In studies of similar diarylheterocycles, moving the chloro substituent to the 2- or 3-position often leads to a decrease in activity, highlighting the importance of the para-position for optimal interaction with a hydrophobic pocket. The introduction of other electron-withdrawing or electron-donating groups can also significantly alter the electronic properties and, consequently, the biological activity of the molecule. For example, pyrazolines with a methoxy (B1213986) group at the para position of a phenyl ring at position-5 were found to be more active in some studies, suggesting that electronic effects play a key role. scholarsresearchlibrary.com

Substitutions on the Dihydro-Indole Ring (Positions 2, 3, 6, and 7):

Functionalization of the saturated portion of the dihydro-indole ring (positions 2 and 3) and the benzene ring (positions 6 and 7) provides further opportunities for SAR exploration. The introduction of small alkyl or functional groups can influence the molecule's conformation and its interaction with the target. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the presence of an amino group on the phenyl ring was found to be an important pharmacophore for anti-inflammatory activity. nih.gov

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of molecules with their biological activities. nih.govmui.ac.ir For this compound derivatives, various molecular descriptors can be calculated and used to build predictive QSAR models. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These are crucial for understanding electrostatic and orbital-controlled interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing the fit of the ligand in the binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

QSAR models, often developed using statistical methods like multiple linear regression or machine learning algorithms, can generate equations that predict the biological activity of new, unsynthesized compounds. jmolekul.com For example, a hypothetical QSAR equation for a series of these derivatives might look like:

pIC₅₀ = c₀ + c₁ * logP + c₂ * E_LUMO + c₃ * MR

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, E_LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (c₀, c₁, c₂, c₃) are determined from the regression analysis of a training set of compounds with known activities. Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted potency.

Interactive Data Table: Molecular Descriptors and Predicted Activity (Illustrative)

| Compound ID | logP | E_LUMO (eV) | Molar Refractivity | Predicted pIC₅₀ |

| 2a | 4.2 | -1.5 | 75.3 | 5.8 |

| 2b | 4.8 | -1.7 | 80.1 | 6.5 |

| 2c | 3.9 | -1.4 | 70.2 | 5.5 |

| 2d | 5.1 | -1.8 | 85.6 | 7.1 |

Note: The data in this table is illustrative and based on general principles of QSAR for drug-like molecules.

Molecular Interactions and Computational Modeling in the Context of 5 4 Chlorophenyl 2,3 Dihydro 1h Indole Research

Molecular Docking Simulations with Biological Targets

There is no publicly available research detailing molecular docking studies performed with 5-(4-chlorophenyl)-2,3-dihydro-1H-indole against any specific biological targets. Such studies would typically involve predicting the preferred orientation of the molecule when bound to a receptor, which is crucial for understanding its potential biological activity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complexes

No literature was found describing molecular dynamics simulations of this compound in complex with a biological target. MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-receptor interactions over time.

Comparative Molecular Field Analysis (CoMFA)

A search for Comparative Molecular Field Analysis (CoMFA) studies involving this compound yielded no results. CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the 3D properties of a set of molecules with their biological activities. This type of analysis requires a dataset of structurally similar compounds with known activities, which does not appear to be available for the indole (B1671886) derivative .

Binding Energy Calculations (e.g., MM/GBSA)

No studies reporting binding energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, for this compound were identified. These calculations are instrumental in estimating the free energy of binding of a ligand to its target, a key parameter in assessing binding affinity.

Biological Activity Profiles and Mechanistic Insights in Vitro and Preclinical Focus

Anticancer Activities6.2.1. Antiproliferative MechanismsNo data available.

Despite a comprehensive search for the biological activities of the chemical compound 5-(4-chlorophenyl)-2,3-dihydro-1H-indole, publicly available research data detailing its specific effects on apoptosis induction, receptor and pathway modulation, anti-inflammatory activities, and antiviral properties is not available.

The scientific literature contains information on compounds with similar structural motifs, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides which have been investigated for antiviral activity, and other derivatives exhibiting anti-inflammatory properties through mechanisms like COX inhibition. However, these findings are not directly applicable to this compound, and extrapolating data between different chemical entities would be scientifically inaccurate.

Therefore, this article cannot be generated as per the user's request due to the absence of specific research findings for the target compound. Further experimental investigation and publication in peer-reviewed journals would be necessary to elucidate the biological activity profiles and mechanistic insights of this compound.

Other Investigated Biological Activities

Antioxidant Properties

Investigations into the antioxidant properties of this compound have not been reported in the available scientific literature. While the broader class of indole-containing compounds has been a subject of interest for their potential antioxidant effects, specific studies to determine the radical scavenging activity or the ability to inhibit oxidative stress of this particular molecule could not be identified.

Analgesic Potentials

There is currently no available research data on the analgesic potential of this compound from preclinical models of pain. Scientific inquiries into its efficacy in nociceptive, inflammatory, or neuropathic pain models have not been documented in the reviewed literature.

Cannabinoid Receptor (CB1) Allosteric Modulation

The capacity of this compound to act as an allosteric modulator of the cannabinoid receptor 1 (CB1) has not been a subject of published research. Consequently, there is no available data regarding its potential to modulate the binding or signaling of endogenous or exogenous cannabinoids at the CB1 receptor.

Dopamine Receptor Ligand Properties (e.g., D2, D3, D4)

An examination of the scientific literature did not yield any studies that have characterized the binding affinity or functional activity of this compound at dopamine receptor subtypes, including D2, D3, and D4. Therefore, its profile as a potential dopamine receptor ligand remains uninvestigated.

Anti-Trypanosoma cruzi Activity

Specific studies evaluating the efficacy of this compound against Trypanosoma cruzi, the etiological agent of Chagas disease, have not been reported. The potential of this compound as a trypanocidal agent is yet to be explored in in vitro or in vivo models.

Antimalarial Activity

There is no scientific evidence to suggest that this compound has been investigated for its antimalarial properties. Its activity against Plasmodium species, the parasites responsible for malaria, has not been documented in the available literature.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, transmitted by the bite of infected sandflies. The disease presents in several forms, with visceral leishmaniasis being the most severe. Current treatment options are limited by issues of toxicity, resistance, and cost, necessitating the search for new and effective therapeutic agents.

A comprehensive review of the scientific literature was conducted to ascertain the biological activity profile of the compound This compound specifically concerning its potential as an antileishmanial agent. This investigation involved searching major scientific databases for primary research articles, reviews, and patent literature that describe the in vitro or preclinical evaluation of this specific molecule against any species of Leishmania.

While research into nitrogen-containing heterocyclic compounds as a class has shown promise in the development of antiparasitic agents, including those with activity against Leishmania, the specific antileishmanial potential of This compound remains an uninvestigated area within the scientific community. Therefore, no detailed research findings, data tables, or mechanistic insights can be provided at this time.

Lead Identification and Optimization Strategies for 5 4 Chlorophenyl 2,3 Dihydro 1h Indole Analogues

High-Throughput Screening (HTS) and Hit Validation

The journey towards a new drug often commences with High-Throughput Screening (HTS), a process that allows for the rapid testing of millions of chemical compounds for their ability to modulate a specific biological target. wikipedia.org In the context of 5-(4-chlorophenyl)-2,3-dihydro-1H-indole analogues, HTS would be employed to identify initial "hits" from large chemical libraries. These libraries can contain a diverse array of small molecules, and the screening process is typically automated, utilizing robotics, liquid handling devices, and sensitive detectors to conduct a vast number of tests in a short period. wikipedia.org

The initial HTS campaign would likely involve a primary assay designed to measure the interaction of the library compounds with the intended biological target. This could be, for example, a receptor binding assay or an enzyme inhibition assay. Following the primary screen, any identified hits would undergo a rigorous validation process to confirm their activity and eliminate false positives. This validation phase is crucial and often involves:

Re-testing: Confirming the activity of the hit compound in the primary assay.

Dose-response analysis: Determining the concentration at which the compound elicits a half-maximal response (EC50 or IC50) to establish its potency.

Orthogonal assays: Employing a different assay methodology to confirm the compound's activity and ensure the observed effect is not an artifact of the primary screening technology.

Initial chemical characterization: Verifying the purity and structural integrity of the hit compound using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

A successful hit validation process provides a set of confirmed active compounds that serve as the starting point for the subsequent stages of lead discovery.

Lead Series Identification and Prioritization

Once a set of validated hits has been established, the next step is to group these compounds into "lead series" based on their shared chemical scaffolds. For instance, hits sharing the this compound core would be grouped together. The process of identifying and prioritizing these lead series is a critical decision-making point in a drug discovery project.

Prioritization is typically based on a multi-parameter assessment that includes:

Potency: The concentration of the compound required to produce a desired biological effect.

Selectivity: The compound's ability to interact with the intended target over other, often related, biological targets. High selectivity is crucial to minimize off-target effects.

Structure-Activity Relationship (SAR): An initial assessment of how small changes in the chemical structure of the hits affect their biological activity. A clear and steep SAR suggests that the scaffold is amenable to chemical modification for potency and selectivity enhancement.

Physicochemical Properties: Evaluation of properties such as solubility, permeability, and metabolic stability, which are early indicators of a compound's potential "drug-likeness."

Intellectual Property: Consideration of the novelty of the chemical scaffold and the potential for securing patent protection.

Compounds that exhibit a favorable balance of these characteristics are prioritized for further optimization efforts.

Systematic Chemical Modification for Potency and Selectivity Enhancement

With a prioritized lead series in hand, medicinal chemists embark on a systematic process of chemical modification to improve the compound's properties. This iterative process, guided by the principles of Structure-Activity Relationships (SAR), aims to enhance both potency and selectivity. nih.gov For analogues of this compound, this would involve targeted modifications at various positions of the dihydroindole ring system and the pendant chlorophenyl group.

Key strategies for chemical modification include:

Substitution at the Indole (B1671886) Nitrogen (N1): The effect of introducing various substituents at the N1 position of the dihydroindole ring would be explored. For instance, the introduction of a benzenesulfonyl group has been shown in related indole structures to switch a compound from an agonist to an antagonist. nih.gov

Modification of the Phenyl Ring: The 4-chlorophenyl group is a key feature. Modifications could include altering the position of the chloro substituent (e.g., to the 2- or 3-position) or replacing it with other halogens (fluoro, bromo) or different electron-withdrawing or electron-donating groups to probe the electronic and steric requirements for optimal activity. nih.gov

Substitution on the Dihydroindole Core: Introducing small alkyl groups or other functionalities at available positions on the benzene (B151609) ring portion of the dihydroindole core could influence binding affinity and selectivity.

The synthesized analogues would be subjected to the same in vitro assays used during the HTS and hit validation phases to determine their potency and selectivity. The data generated from these assays would then be used to refine the SAR models and guide the design of the next generation of compounds.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogues

| Compound ID | R1 (N1-substituent) | R2 (Phenyl-substituent) | Target Binding Affinity (Ki, nM) |

| Lead-1 | H | 4-Cl | 500 |

| Mod-1a | CH3 | 4-Cl | 250 |

| Mod-1b | SO2Ph | 4-Cl | 1000 |

| Mod-2a | H | 4-F | 450 |

| Mod-2b | H | 3-Cl | 700 |

| Mod-2c | H | 4-Br | 480 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how SAR data might be tabulated.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization Studies

Once analogues with optimized potency and selectivity are identified, they undergo preclinical characterization to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, and how it affects the body over time.

Pharmacokinetic (PK) studies typically involve administering the compound to animal models (e.g., rats or mice) and measuring its concentration in plasma and various tissues over time. nih.gov Key PK parameters that are determined include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma. nih.gov

Time to Maximum Concentration (Tmax): The time at which Cmax is reached. nih.gov

Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.

Clearance: The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Pharmacodynamic (PD) studies aim to establish the relationship between the drug concentration at the site of action and the observed biological effect. These studies help to determine the dose and dosing regimen required to achieve the desired therapeutic effect in vivo. This may involve measuring a specific biomarker or observing a physiological response in the animal model following drug administration.

The data from these preclinical studies are critical for selecting a single lead candidate to advance into formal preclinical development and, ultimately, into clinical trials.

Table 2: Representative Preclinical Pharmacokinetic Parameters for a this compound Analogue

| Parameter | Value |

| Oral Bioavailability (%) | 35 |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 2.0 |

| Half-life (t1/2) (h) | 6.5 |

| Clearance (mL/min/kg) | 15 |

| Volume of Distribution (L/kg) | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Expanding Applications of 5 4 Chlorophenyl 2,3 Dihydro 1h Indole Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) scaffold is a well-established pharmacophore present in numerous natural products and approved drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. mdpi.comresearchgate.net Derivatives of the 2,3-dihydro-1H-indole (indoline) core, a reduced form of indole, are also gaining attention for their potential therapeutic applications. mdpi.com Future research will likely focus on exploring novel biological targets for 5-(4-chlorophenyl)-2,3-dihydro-1H-indole and its analogs, moving beyond currently understood activities.

While direct studies on the specific biological targets of this compound are limited, research on structurally related compounds provides valuable insights into potential therapeutic avenues. For instance, derivatives of 5-aryl-pyrazoles have been investigated as selective CB2 receptor agonists for treating inflammatory conditions like colitis. nih.gov Given the structural similarities, the this compound scaffold could be explored for its potential to modulate cannabinoid receptors or other G-protein coupled receptors (GPCRs).

Furthermore, the indole nucleus is a key component in molecules targeting crucial enzymes in various diseases. mdpi.comnih.gov For example, indole derivatives have been developed as inhibitors of tubulin polymerization in cancer therapy and as inhibitors of enzymes vital for the survival of Mycobacterium tuberculosis. nih.govnih.gov The this compound scaffold could serve as a template for designing inhibitors of novel enzyme targets implicated in cancer, infectious diseases, and neurodegenerative disorders. The exploration of its activity against kinases, such as those in the Tec family (e.g., ITK and BTK), which are important in hematopoietic malignancies, could also be a fruitful area of investigation. chemrxiv.org

A summary of biological activities of related indole and indoline (B122111) derivatives is presented in the table below, suggesting potential areas of investigation for this compound.

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 inhibition | Cancer | nih.gov |

| 9-aryl-5H-pyrido[4,3-b]indole derivatives | Tubulin polymerization inhibition | Cancer | nih.gov |

| 5-aryl-pyrazole-3-carboxamide derivatives | Selective CB2 receptor agonists | Inflammatory diseases (Colitis) | nih.gov |

| 1,4-azaindole derivatives | DprE1 inhibition | Tuberculosis | nih.gov |

| Spirooxindoles | ITK and BTK inhibition | Cancer, Autoimmune disorders | chemrxiv.org |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of organic synthesis is crucial for the efficient and environmentally friendly production of novel compounds. Future research on this compound will undoubtedly involve the development of more advanced and sustainable synthetic routes.

Traditional methods for the synthesis of indole derivatives often require harsh reaction conditions and may generate significant waste. rsc.org Modern synthetic chemistry is moving towards greener alternatives. One such example is the "grindstone" technique, a solvent-free method that has been successfully applied to the synthesis of related heterocyclic compounds like 4,5-dihydro-3-(2-arylindol-3-yl)-5-(4-chlorophenyl)-N1-phenylpyrazoles. cam.ac.uk This mechanochemical approach offers advantages such as higher yields, shorter reaction times, and cleaner reaction profiles, making it an attractive strategy to adapt for the synthesis of this compound. cam.ac.uk

Another promising direction is the development of one-pot synthesis protocols. For instance, one-pot methods have been established for the synthesis of pyrazoline derivatives from indole-3-aldehyde, demonstrating the feasibility of constructing complex heterocyclic systems in a single step. nih.gov Applying similar principles to the synthesis of 5-aryl-2,3-dihydroindoles could significantly improve efficiency.

Furthermore, the synthesis of 2,3-dihydroindoles can be achieved through the reduction of corresponding indoles or 2-oxindoles. mdpi.com Research into chemoselective reduction methods using various boron hydrides has shown promise for obtaining functionalized 2,3-dihydroindoles. mdpi.com Future work could focus on optimizing these reduction strategies for the large-scale and sustainable synthesis of this compound. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which have been instrumental in the functionalization of the indole core, could also be further explored for the synthesis of diverse derivatives of the title compound. mdpi.com

| Synthetic Method | Key Features | Potential Application | Reference |

| "Grindstone" Technique | Solvent-free, high yield, short reaction time | Sustainable synthesis of this compound analogs | cam.ac.uk |

| One-Pot Synthesis | Step-economy, reduced waste | Efficient construction of the 5-aryl-2,3-dihydroindole scaffold | nih.gov |

| Chemoselective Reduction | High selectivity for functional groups | Synthesis of functionalized this compound derivatives from oxindoles | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Versatile C-C and C-X bond formation | Diversification of the this compound scaffold | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. These computational tools can analyze vast datasets to identify promising molecular scaffolds, predict biological activity, and suggest structural modifications to improve efficacy and safety profiles.

For the this compound scaffold, AI and ML can be employed in several ways. Generative deep learning models, particularly chemical language models (CLMs), can be trained on existing libraries of indole derivatives with known biological activities. nih.gov These models can then generate novel molecules based on the this compound core with a high probability of interacting with specific biological targets. nih.gov This de novo design approach can significantly expand the chemical space around this scaffold and lead to the discovery of compounds with unique pharmacological profiles. nih.govnih.gov

Furthermore, in silico screening methods, powered by ML algorithms, can be used to virtually screen large compound libraries against a panel of biological targets. chemrxiv.orgnih.gov This can help to identify potential new therapeutic applications for this compound and its derivatives. Predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity can also be developed to optimize the drug-like properties of lead compounds at an early stage, reducing the likelihood of late-stage failures in drug development. researchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

| Generative Deep Learning | De novo design of novel molecules with desired properties. | Creation of new derivatives with enhanced activity and selectivity. | nih.govresearchgate.net |

| In Silico Screening | Virtual screening of compound libraries against biological targets. | Identification of new biological targets and therapeutic areas. | chemrxiv.orgnih.gov |

| ADME/Toxicity Prediction | Predictive models for pharmacokinetic and safety profiles. | Early-stage optimization of drug-like properties and reduction of attrition rates. | researchgate.net |

Potential for Rational Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. cam.ac.uk The traditional "one target, one drug" approach is often insufficient to address such multifactorial diseases. This has led to the emergence of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. cam.ac.ukmdpi.com

The indole scaffold is a versatile platform for the design of MTDLs due to its ability to be readily functionalized at various positions, allowing for the incorporation of different pharmacophoric features. mdpi.commdpi.com The this compound core, with its bi-aryl structure and modifiable indoline nitrogen, is an excellent starting point for the rational design of MTDLs.

For example, in the context of cancer therapy, derivatives of this compound could be designed to simultaneously inhibit multiple protein kinases that are crucial for tumor growth and survival, such as EGFR, BRAF, and VEGFR. nih.gov By strategically adding or modifying substituents on the indole ring, the phenyl ring, or the nitrogen atom, it may be possible to fine-tune the binding affinities for different kinase active sites.

In neurodegenerative diseases like Alzheimer's, a multi-target approach could involve designing a single molecule that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also possessing antioxidant properties. The indole nucleus is a known component of some cholinesterase inhibitors, and the this compound scaffold could be decorated with appropriate functional groups to achieve this dual inhibitory activity. nih.gov

| MTDL Strategy | Potential Targets | Therapeutic Area | Rationale |

| Dual/Triple Kinase Inhibition | EGFR, BRAF, VEGFR | Cancer | Overcoming drug resistance and improving efficacy by targeting multiple signaling pathways. nih.gov |

| Dual Cholinesterase Inhibition | AChE, BuChE | Alzheimer's Disease | Enhancing cholinergic neurotransmission more effectively. nih.gov |

| Combined Receptor Modulation and Enzyme Inhibition | GPCRs (e.g., CB2), Enzymes (e.g., COX) | Inflammatory Diseases | Addressing both signaling and inflammatory pathways with a single agent. |

Emerging Applications in Chemical Biology and Material Sciences

Beyond its therapeutic potential, the this compound scaffold holds promise for applications in chemical biology and material sciences.

In chemical biology, functionalized small molecules are essential tools for probing biological systems. The this compound core can be derivatized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create chemical probes. nih.gov These probes can be used to visualize the localization of their biological targets within cells, to identify new protein-protein interactions, and to elucidate complex biological pathways. The development of methods for the selective functionalization of the indole ring, for example at the C4 position, opens up new possibilities for creating such molecular tools. rsc.org

In the realm of material sciences, there is growing interest in the development of functional polymers with unique electronic and optical properties. Polyindoles and their nanocomposites have been investigated for a variety of applications, including as electrode materials in supercapacitors and as components of conductive and photoluminescent materials. nih.gov The this compound monomer, with its specific electronic properties conferred by the chlorophenyl substituent, could be polymerized to create novel materials. The synthesis of such polymers could be achieved through methods like catalytic cross-dehydrocoupling polymerization. uwaterloo.ca These new polymeric materials could exhibit interesting thermal, mechanical, and electronic properties, making them suitable for applications in electronics, sensors, and smart materials. uwaterloo.caresearchgate.net

| Application Area | Specific Use | Key Features of the Scaffold | Reference |

| Chemical Biology | Chemical Probes (Fluorescent, Biotinylated) | Amenable to functionalization with reporter groups. | rsc.orgnih.gov |

| Material Sciences | Monomer for Functional Polymers | Potential for unique electronic and optical properties in the resulting polymer. | nih.govuwaterloo.ca |

| Material Sciences | Component of Nanocomposites | Can be incorporated into matrices to enhance properties like conductivity and thermal stability. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-chlorophenyl)-2,3-dihydro-1H-indole, and how can reaction parameters be optimized?

- Methodological Answer : Utilize CuI-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems for efficient heterocycle formation. Optimize catalyst loading (e.g., 10 mol% CuI) and reaction time (12–24 hours). Purify via column chromatography (70:30 EtOAc/hexane) to isolate the product. Monitor reaction progress using TLC with appropriate eluents (e.g., methanol:chloroform 2:8) .

Q. What analytical techniques are critical for verifying structural identity and purity?

- Methodological Answer : Confirm functional groups via 1H/13C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) and molecular weight using HRMS. Assess purity via TLC (Rf comparison) and quantify impurities with HPLC. For fluorinated analogs, 19F NMR can resolve electronic environments .

Advanced Research Questions

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Investigate conformational flexibility using variable-temperature NMR to detect dynamic equilibria in solution. Validate crystallographic models via SHELXL refinement (e.g., ADPS restraints for anisotropic displacement). Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to reconcile bond-length mismatches .

Q. What computational strategies predict electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations to map HOMO-LUMO gaps (e.g., 4.5–5.0 eV for indole derivatives) and electrostatic potentials. Use Molecular Operating Environment (MOE) for docking studies to simulate interactions with enzymes (e.g., cytochrome P450) and predict metabolic pathways .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

- Methodological Answer : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine twin domains. Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and validate hydrogen-bonding networks. Employ SHELXD/E for experimental phasing of low-resolution data (<1.5 Å) .

Data Contradiction Analysis

Q. How can researchers address conflicting NMR and X-ray data for ring conformation?

- Methodological Answer : If NMR suggests planar indole rings but X-ray shows puckering, analyze temperature-dependent NMR to detect conformational averaging. Compare with DFT-derived Boltzmann populations to identify dominant conformers. Refine crystallographic models using SHELXL’s DELU and SIMU restraints to mitigate overfitting .

Q. What experimental designs mitigate low yields in scaled-up synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., switch to DMF/water biphasic systems) to enhance solubility. Introduce microwave-assisted synthesis (e.g., 100°C, 30 minutes) to accelerate reaction kinetics. Use preparative HPLC for high-purity isolation of gram-scale batches .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.